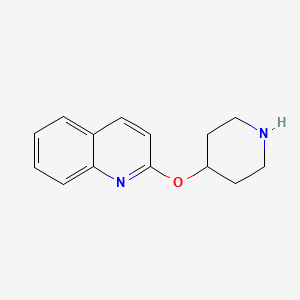
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that may have been synthesized for research purposes . It seems to be a hybrid compound of chalcone-salicylate .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions, including ester rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group . A linker mode approach under reflux condition has been used for the synthesis of a similar compound .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The title molecule of a similar compound crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include nitration, conversion from the nitro group to an amine, and bromination . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .Aplicaciones Científicas De Investigación
Synthesis and Complex Formation
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate and its derivatives have been involved in the synthesis of complex compounds. For instance, derivatives of 4-oxo-4H-chromenes were reacted with N-methylhydrazine, leading to the formation of highly substituted pyrazoles. These pyrazoles were used as ligands to form complexes with platinum(II) and palladium(II) metal ions. The structures of these complexes were confirmed through various spectroscopic analyses, indicating their potential in the field of chemical synthesis and structural chemistry (Budzisz, Małecka, & Nawrot, 2004).
Antibacterial and Bio-Evaluation
Compounds derived from 4-oxo-4H-chromen have demonstrated significant antibacterial properties. For example, synthesized derivatives showed high levels of bacteriostatic and bactericidal activity against cultures like Staphylococcus aureus, E. coli, and Bacillus cereus. These findings underscore the potential of these compounds in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
In addition, derivatives of 8-methoxy-2-oxo-2H-chromen-3-yl have been synthesized and tested for their antimicrobial, antifungal, and antimalarial activities, highlighting the broad spectrum of bioactivity these compounds can exhibit (Shah, Patel, Rajani, & Karia, 2016).
Antioxidant Properties
Derivatives of 4-hydroxycoumarin, a related compound, have been tested for their antioxidant properties. The study involved in vitro testing for antioxidant activity in a hypochlorous system, indicating the potential of these compounds in combating oxidative stress-related diseases (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Safety and Hazards
Direcciones Futuras
The future directions for similar compounds include their potential uses in anticancer drug discovery researches . The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials .
Mecanismo De Acción
Chromen-4-one derivatives
Chromen-4-one is a chemical structure found in a variety of natural products and pharmaceuticals. Compounds with this structure have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects .
Benzoyl derivatives
The benzoyl group is a common feature in many pharmaceuticals and is known to influence the pharmacokinetic properties of drugs. For example, it can enhance lipophilicity, which can improve cellular uptake and bioavailability .
Methoxyphenyl derivatives
Methoxyphenyl is a common structural motif in many biologically active compounds. The methoxy group can influence the potency, selectivity, and metabolic stability of these compounds .
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-7-9-16(10-8-15)24(26)29-17-11-12-19-22(13-17)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWUHWZISBIHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
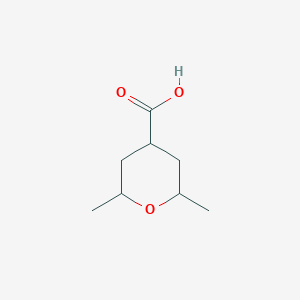
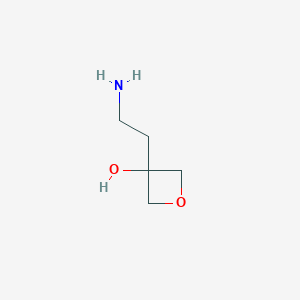
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2637587.png)
![2-ethoxy-N-[5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2637589.png)

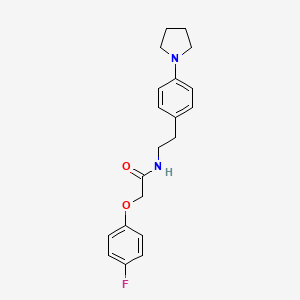
![N-[2-methyl-4-[3-methyl-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2637594.png)
![1-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine hydrobromide](/img/structure/B2637595.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2637596.png)
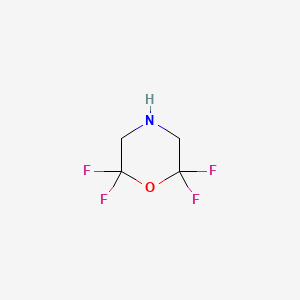
![N-({[2,3'-bifuran]-5-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2637598.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2637599.png)
